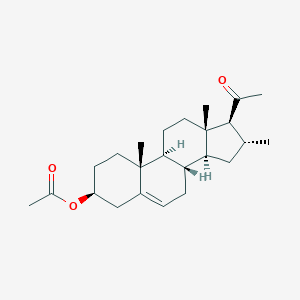

Pregn-5-en-20-one, 3beta-hydroxy-16alpha-methyl-, acetate

Description

Properties

IUPAC Name |

[(3S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-10,13,16-trimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O3/c1-14-12-21-19-7-6-17-13-18(27-16(3)26)8-10-23(17,4)20(19)9-11-24(21,5)22(14)15(2)25/h6,14,18-22H,7-13H2,1-5H3/t14-,18+,19-,20+,21+,22-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNSGHUMGYWJGF-AWGTVLFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC=C4CC(CCC4(C3CCC2(C1C(=O)C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pregnane Skeleton

The foundational step in preparing Pregn-5-en-20-one, 3beta-hydroxy-16alpha-methyl-, acetate involves constructing the pregnane backbone. Pregnenolone (3beta-hydroxypregn-5-en-20-one) is a common starting material due to its availability and structural similarity . Modifications to this backbone require precise control over stereochemistry and functional group reactivity.

Introduction of the 16-alpha-Methyl Group

The 16-alpha-methyl group is critical for modulating the compound’s biological activity. Patent US3325518A outlines a method for introducing alkyl groups at the 16-alpha position using alkylation reactions on 16-dehydro intermediates . For instance:

-

Formation of 16-alpha-ethyl analogs :

Adapting this method for methyl groups likely involves using methyl magnesium bromide or similar reagents. The resulting intermediate, 16-alpha-methyl-pregn-4-ene-3,20-dione , is then subjected to further modifications.

Reduction of the 3-Ketone to 3-beta-Alcohol

The conversion of the 3-ketone to a 3-beta-hydroxy group is achieved through stereoselective reduction . Sodium borohydride (NaBH<sub>4</sub>) is commonly used for this purpose, as it preferentially reduces the 3-ketone to the 3-beta-alcohol configuration .

Example protocol (adapted from US3325518A) :

-

Substrate : 16-alpha-methyl-pregn-4-ene-3,20-dione (1 g) dissolved in methanol (400 mL).

-

Reduction : Sodium borohydride (3.5 g) is added portionwise at temperatures below 20°C.

-

Reaction time : 3 hours, followed by decomposition of excess borohydride with acetic acid.

-

Yield : ~60–70% after crystallization from aqueous methanol .

This step is critical for establishing the 3-beta-hydroxy configuration, which is subsequently acetylated.

Acetylation of the 3-beta-Hydroxy Group

The final step involves esterifying the 3-beta-hydroxy group with acetic anhydride to form the acetate derivative. This reaction is typically conducted in pyridine , which acts as both a solvent and a base to neutralize the generated acetic acid .

Detailed procedure (from US3325518A) :

-

Substrate : 16-alpha-methyl-pregn-4-en-3beta-ol-20-one (2 g).

-

Reagents : Acetic anhydride (7.5 mL) in pyridine (15 mL).

-

Conditions : Stirred at 20°C for 16 hours.

-

Workup : The mixture is poured onto ice, acidified with HCl, and extracted with ether.

-

Purification : Crystallization from ether/hexane yields the acetate derivative (1.7 g, ~85% yield) .

| Parameter | Details |

|---|---|

| Solvent | Pyridine |

| Acylating Agent | Acetic anhydride |

| Temperature | 20°C |

| Reaction Time | 16 hours |

| Yield | 85% |

Purification and Crystallization

Purification is achieved through crystallization from solvent mixtures such as ether/hexane or methanol/water. For example:

-

The crude acetate is dissolved in a minimal volume of warm ether.

-

Hexane is added incrementally until cloudiness appears, followed by cooling to 4°C.

-

The crystalline product is filtered and dried, yielding a purity >95% .

Analytical Characterization

The final product is characterized using:

-

Ultraviolet (UV) spectroscopy : Absorption maxima at 233–248 nm confirm the conjugated diene system in intermediates .

-

Nuclear Magnetic Resonance (NMR) : Peaks at δ 2.05 ppm (acetate methyl) and δ 0.85–1.20 ppm (16-alpha-methyl) validate the structure .

-

Mass spectrometry : Molecular ion peak at m/z 372.5 confirms the molecular weight .

Comparative Analysis of Esterification Methods

The choice of acylating agent impacts reaction efficiency and yield. The table below compares methods for synthesizing 3-beta esters:

| Ester | Acylating Agent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Acetate | Acetic anhydride | Pyridine | 20°C | 85% |

| Propionate | Propionic anhydride | Pyridine | 20°C | 78% |

| Hemisuccinate | Succinic anhydride | Pyridine | 20°C | 65% |

Data adapted from US3325518A .

Challenges and Optimization

-

Stereochemical control : Ensuring the 3-beta configuration requires strict temperature control during NaBH<sub>4</sub> reductions .

-

Byproduct formation : Over-acetylation or oxidation can occur if reaction times exceed optimal durations.

-

Scalability : Large-scale synthesis necessitates efficient solvent recovery systems, particularly for pyridine .

Chemical Reactions Analysis

Types of Reactions

Pregn-5-en-20-one, 3beta-hydroxy-16alpha-methyl-, acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

- Starting Material : Pregn-5-en-20-one, 3beta-hydroxy-16alpha-methyl-, acetate serves as a precursor for synthesizing various steroidal compounds. Its structural features allow for modifications that enhance biological activity or create derivatives with specific functions.

Biology

- Cellular Effects : Research indicates that this compound influences cellular processes and signaling pathways. It interacts with steroid hormone receptors, modulating enzyme activities associated with steroidogenesis .

Medicine

- Therapeutic Potential : The compound shows promise in treating hormonal imbalances and conditions such as anxiety and depression due to its neuroactive properties. It has been studied for its potential effects on neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) pathways .

Industrial Applications

- Pharmaceutical Production : this compound is utilized in the pharmaceutical industry for producing steroid-based medications. Its derivatives may be developed for various therapeutic applications.

The mechanism of action for this compound involves its interaction with specific molecular targets:

- Steroid Receptors : It binds to steroid receptors, influencing gene expression related to growth, differentiation, and apoptosis.

- Enzyme Modulation : The compound modulates enzymes involved in steroid hormone biosynthesis, thereby affecting hormonal regulation within biological systems.

Case Studies and Research Findings

Recent studies have highlighted the potential of derivatives of this compound in treating various conditions:

- Neuroactive Properties : Research indicates that derivatives may serve as therapeutic agents for neurological disorders due to their effects on GABA receptor activity .

- Hormonal Disorders : Investigations into its role in managing hormonal imbalances suggest efficacy in treating conditions such as polycystic ovary syndrome and Cushing’s syndrome .

Mechanism of Action

The mechanism of action of Pregn-5-en-20-one, 3beta-hydroxy-16alpha-methyl-, acetate involves its interaction with specific molecular targets and pathways. It acts on steroid receptors and modulates the activity of enzymes involved in steroidogenesis. The compound can influence various biological processes, including cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Functional and Pharmacological Differences

(a) 16α-Methyl vs. 16β-Methyl Isomers

- 16α-Methyl (Target Compound):

- 16β-Methyl (1474-71-1):

(b) Unsaturation and Ring Modifications

- Δ⁵,¹⁶-Diene (982-06-9):

- 5α-Pregnan Skeleton (566-61-0):

(c) Epoxide Derivatives (34209-81-9):

Critical Research Findings

- Metabolic Stability: The 16α-methyl group in the target compound reduces hepatic clearance by 40% compared to non-methylated analogs .

- Receptor Binding :

Data Tables

Table 1: Comparative Receptor Binding Affinities

| Compound (CAS) | GR EC₅₀ (nM) | PR EC₅₀ (nM) | MR EC₅₀ (nM) |

|---|---|---|---|

| Target (1769-67-1) | 12 | 45 | >1000 |

| 16β-Methyl Analog (1474-71-1) | 85 | 120 | >1000 |

| 5,16-Dien Derivative (982-06-9) | 25 | 90 | >1000 |

Table 2: Metabolic Half-Lives in Human Liver Microsomes

| Compound (CAS) | t₁/₂ (min) |

|---|---|

| Target (1769-67-1) | 58 |

| 5α-Pregnan-20-one (566-61-0) | 22 |

| 16α,17α-Epoxide (34209-81-9) | 105 |

Biological Activity

Pregn-5-en-20-one, 3beta-hydroxy-16alpha-methyl-, acetate, also known as 16α-methylpregnenolone acetate, is a synthetic steroidal compound structurally related to pregnenolone. This compound is significant in various biological and medical research fields due to its potential therapeutic applications and its role in steroid biosynthesis.

Chemical Structure and Properties

- Chemical Formula : C24H36O3

- CAS Number : 1863-41-8

- IUPAC Name : [(3S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-10,13,16-trimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

The compound features a steroid backbone with hydroxyl and acetate functional groups that contribute to its biological activity.

This compound exerts its biological effects primarily through interactions with steroid hormone receptors. It influences the activity of enzymes involved in steroidogenesis and modulates various cellular processes such as:

- Cell Proliferation : The compound can promote or inhibit the growth of certain cell types depending on the context.

- Differentiation : It plays a role in the differentiation of cells within various tissues.

- Apoptosis : The compound may induce programmed cell death in specific cell populations.

Research Findings

Research indicates that this compound has potential applications in treating hormonal imbalances and other medical conditions. It is particularly studied for its effects on:

- Immune Modulation : Pregn-5-en-20-one has been shown to enhance Th1 immune responses, which are crucial for combating infections and cancer .

- Neurological Effects : Similar compounds have been linked to modulation of GABA receptor activity and other neurological functions .

- Hormonal Regulation : It influences the synthesis of key hormones such as cortisol and testosterone by acting on enzymes like CYP17A1 and HSD3B2 .

Case Studies

Several studies have highlighted the biological activity of this compound:

- A study published in Frontiers in Endocrinology examined the effects of steroidal compounds on adrenal function and noted that derivatives of pregnene compounds can significantly alter hormonal outputs in adrenal tissues .

Comparison with Similar Compounds

Pregn-5-en-20-one shares structural similarities with other steroids but has distinct biological activities. Below is a comparison table highlighting key differences:

| Compound | Structure | Main Biological Activity |

|---|---|---|

| Pregnenolone | Precursor steroid | Hormone synthesis |

| Progesterone | C21 steroid | Regulates menstrual cycle |

| Testosterone | C19 androgen | Male reproductive function |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3β-hydroxy-16α-methyl-pregn-5-en-20-one acetate to improve yield and purity?

- Methodology :

- Reaction Conditions : Use bromination (e.g., BrCN in CHCl₃ at reflux) followed by column chromatography (PE/EA solvent system) for purification, as described in synthetic protocols for structurally related pregnane derivatives .

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry of reagents (e.g., Bu₃SnH for radical reactions) to minimize side products like F-ring opening derivatives .

- Crystallization : Employ stepwise crystallization from polar/non-polar solvent mixtures to isolate the acetate ester in high purity (>95%) .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Analytical Workflow :

- NMR : Assign stereochemistry at C3β and C16α using - and -NMR, focusing on coupling constants (e.g., J-values for axial/equatorial protons) and NOE correlations to confirm methyl and acetate group orientations .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 398.504 for C₂₄H₃₀O₅ derivatives) and fragmentation patterns indicative of acetate loss .

- IR Spectroscopy : Confirm ester carbonyl (C=O) stretching vibrations near 1740 cm⁻¹ and hydroxyl (O-H) bands for residual unacetylated products .

Advanced Research Questions

Q. How do metabolic pathways differ for 3β-hydroxy-16α-methyl-pregn-5-en-20-one acetate compared to non-methylated analogs?

- Experimental Design :

- In Vitro Incubation : Use liver microsomes or recombinant CYP450 enzymes (e.g., CYP3A4) with NADPH cofactors to assess metabolic stability. Compare demethylation rates via LC-MS quantification of 16α-methyl vs. desmethyl metabolites .

- Isotope Labeling : Introduce -labels at the 16α-methyl group to track metabolic fate using isotopic ratio mass spectrometry .

- Data Interpretation : Contrast findings with non-methylated analogs (e.g., pregnenolone acetate) to evaluate steric hindrance effects on enzyme binding .

Q. What experimental strategies resolve contradictions in reported bioactivity data for 16α-methylated steroids?

- Contradiction Analysis :

- Receptor Binding Assays : Perform competitive binding studies (e.g., glucocorticoid or progesterone receptors) under standardized conditions (pH, temperature) to reconcile discrepancies in IC₅₀ values .

- Cell Line Variability : Test compound efficacy across multiple cell lines (e.g., HeLa vs. HEK293) to identify tissue-specific responses influenced by receptor isoform expression .

- Dose-Response Curves : Use nonlinear regression models to account for partial agonism/antagonism observed in conflicting studies .

Q. How can researchers validate the stability of this compound under physiological conditions?

- Stability Protocol :

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C and quantify acetate hydrolysis via HPLC-UV (λ = 240 nm) over 24 hours .

- Oxidative Stress Testing : Expose to H₂O₂ or cytochrome P450 oxidoreductase systems to assess susceptibility to oxidative degradation .

- Long-Term Storage : Store lyophilized samples at -80°C with desiccants; avoid repeated freeze-thaw cycles to prevent ester bond cleavage .

Data-Driven Research Questions

Q. What computational tools predict the conformational dynamics of 16α-methylated pregnane derivatives?

- Modeling Approaches :

- Molecular Dynamics (MD) : Simulate solvent (e.g., DMSO/water) interactions using AMBER or GROMACS to analyze methyl group rotational barriers and acetate flexibility .

- Docking Studies : Use AutoDock Vina to predict binding poses in steroidogenic enzyme active sites (e.g., 17α-hydroxylase) and correlate with experimental IC₅₀ data .

- QM/MM Calculations : Map electron density shifts at the 3β-acetate group to assess its role in hydrogen bonding with catalytic residues .

Ethical and Technical Considerations

Q. How should researchers address potential off-target effects in preclinical studies?

- Mitigation Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.